

# tirabrutinib dihydro purine core hydrogen bonds

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## Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

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## Molecular Interactions of Tirabrutinib

The core of **tirabrutinib**'s structure is a **6-5-membered, fused, heterocyclic ring system known as dihydro purine (6-amino-8H-purine-8-one)** [1]. This core is central to its binding interaction with the BTK enzyme.

The table below summarizes the key molecular interactions and the role of the core structure:

Feature	Description	Role/Interaction
Parent Core	Dihydro purine (6-amino-8H-purine-8-one) [1]	Serves as the central scaffold.
Key Hydrogen Bonds	Bonds with <b>Met477</b> , <b>Glu475</b> , and <b>Thr474</b> residues [1]	Anchors inhibitor in ATP-binding pocket's hinge region.
Covalent Bond	Irreversible bond with cysteine residue <b>Cys481</b> [1] [2] [3]	Provides prolonged, selective inhibition.
Hydrophobic Extension	Phenoxyphenyl group [1]	Extends into hydrophobic back pocket, stabilizing binding.

These specific interactions stabilize **tirabrutinib** in the ATP-binding cleft and lock BTK in an inactive conformation, thereby inhibiting its autophosphorylation at Tyr551 and subsequent activation of downstream survival signaling pathways in B-cells [1] [3].

## Selectivity and Experimental Profiling

**Tirabrutinib's** dihydro purine core and optimized structure contribute to a **highly selective kinase inhibition profile**, reducing off-target effects [1] [4].

Experimental kinase profiling using the **KINOMEscan** platform at a concentration of 300 nM shows that **tirabrutinib** primarily binds to kinases within the TEC family (like BTK) and a limited number of others, demonstrating superior selectivity compared to first-generation inhibitors [4].

In **cellular assays**, this selectivity is confirmed. For example, in human peripheral blood mononuclear cell (PBMC) stimulation assays, **tirabrutinib** potently inhibited B-cell activation (induced by anti-IgM) with an IC50 of 2.7 nM, while showing significantly less potency against T-cell activation (induced by anti-CD3/CD28), with an IC50 of 213 nM [4]. This indicates that **tirabrutinib's** primary cellular effect is on B-cell receptor signaling, consistent with its on-target BTK inhibition.

## Key Experimental Protocols

For researchers looking to validate these interactions, here are summaries of key experimental methodologies.

### Biochemical Kinase Profiling (KINOMEscan)

- **Purpose:** To assess the binding of a test compound to a wide panel of kinases and evaluate selectivity [4].
- **Method:** The assay uses a panel of DNA-tagged kinases. The compound's ability to bind a kinase active site is measured by its displacement of the kinase from an immobilized ligand. The amount of captured kinase is quantified via qPCR of the DNA tag. Results are reported as "% Control," where a lower percentage indicates stronger compound binding [4].
- **Key Detail:** The assay is performed at a single concentration of the test compound (e.g., 300 nM) to provide a broad selectivity profile [4].

### Covalent Binding Analysis via Mass Spectrometry

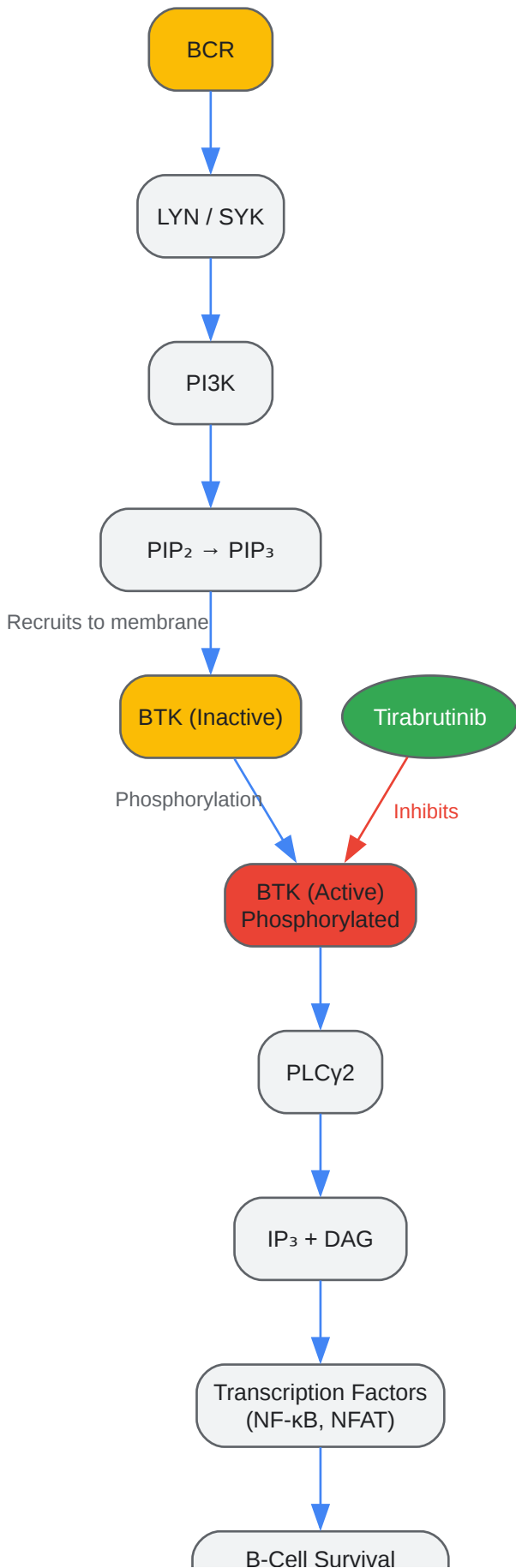
- **Purpose:** To confirm the irreversible, covalent binding of **tirabrutinib** to the Cys481 residue of BTK [5].
- **Method:** Recombinant BTK protein is incubated with **tirabrutinib**. The protein is then digested with enzymes like GluC and trypsin to generate a peptide containing Cys481. Mass spectrometry analysis

(e.g., LC-MS/MS) is used to detect the mass shift of this peptide, confirming the covalent modification by **tirabrutinib** [5].

- **Key Detail:** A "chase" step with a high concentration of another irreversible inhibitor (like ibrutinib) can be used to demonstrate the irreversibility of the binding. If **tirabrutinib** is covalently bound, it will not be displaced during the chase [5].

## BTK Signaling and Inhibitor Mechanism

The following diagram illustrates the B-cell Receptor (BCR) signaling pathway that is inhibited by **tirabrutinib**.



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**Tirabrutinib** inhibits BTK activation, blocking downstream signaling for B-cell growth [1] [3].

## Therapeutic Context

**Tirabrutinib** has received regulatory approval in several countries, including Japan, for the treatment of relapsed or refractory **primary central nervous system lymphoma (PCNSL)**, **Waldenström's macroglobulinemia**, and **lymphoplasmacytic lymphoma** [1] [6]. Its high selectivity and ability to penetrate the central nervous system make it a valuable therapeutic option for these B-cell malignancies [4] [7].

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